molecular formula C10H9ClN2OS B6619221 Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)- CAS No. 72225-18-4

Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-

Cat. No.: B6619221
CAS No.: 72225-18-4
M. Wt: 240.71 g/mol
InChI Key: BOQSUZFVLCCQFM-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-, is a compound that is used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 182-184°C and is soluble in water, methanol, and ethanol. It is an important building block for organic synthesis and is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other products.

Mechanism of Action

The mechanism of action of benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-, is not yet fully understood. It is thought to involve the binding of the compound to a receptor in the cell, which in turn activates a signal transduction pathway. This pathway results in the production of various cellular signals, which can lead to changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-, are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of several enzymes involved in signal transduction pathways. It has also been found to inhibit the activity of several neurotransmitter receptors, including those involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-, in laboratory experiments include its low cost, availability, and ease of use. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, its use in laboratory experiments is limited by its low solubility in water, and its potential to produce toxic byproducts.

Future Directions

Future research into the use of benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-, could focus on its potential applications in the development of new drugs and agrochemicals. Additionally, further studies could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential mechanisms of action. Finally, further research could be conducted to develop more efficient and cost-effective methods for its synthesis.

Synthesis Methods

Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-, can be synthesized by the reaction of 4-chlorobenzoyl chloride with sodium thiocyanate in the presence of a base. This reaction yields a white solid that is soluble in water, methanol, and ethanol.

Scientific Research Applications

Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-, is used in a variety of scientific research applications. It has been used as a building block for organic synthesis, as a reagent for the synthesis of a variety of pharmaceuticals, agrochemicals, and other products, and as a substrate for the synthesis of a variety of compounds. It has also been used in the synthesis of a variety of peptides, proteins, and other biochemicals.

Properties

IUPAC Name

4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQSUZFVLCCQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222542
Record name Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72225-18-4
Record name Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072225184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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